molecular formula C12H13N3O4 B1141658 T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate CAS No. 1255574-90-3

T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate

Cat. No.: B1141658
CAS No.: 1255574-90-3
M. Wt: 263.24932
Attention: For research use only. Not for human or veterinary use.
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Description

T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound is characterized by the presence of a t-butyl group, a cyano group, and a nitropyridine moiety, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.

Chemical Reactions Analysis

T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and interactions with biological molecules.

    Medicine: Research into potential pharmaceutical applications, such as developing new drugs or studying the compound’s effects on biological systems.

    Industry: It may be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism by which T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate exerts its effects involves interactions with molecular targets and pathways within a system. The compound’s functional groups allow it to participate in various chemical reactions, influencing the behavior of other molecules. For example, the cyano group can act as an electron-withdrawing group, affecting the reactivity of adjacent atoms and groups. The nitropyridine moiety can participate in aromatic substitution reactions, further modifying the compound’s properties and interactions.

Comparison with Similar Compounds

T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate can be compared with other similar compounds, such as:

    T-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate: This compound has a similar structure but with the nitro group positioned differently on the pyridine ring, leading to different reactivity and properties.

    T-Butyl 2-cyano-2-(4-nitropyridin-2-yl)acetate:

The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct reactivity and potential for forming complex molecules in scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)9(6-13)10-5-4-8(7-14-10)15(17)18/h4-5,7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFFWYZEYQEJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=C1C=CC(=CN1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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